molecular formula C6H10N2S2 B13528404 4-((Ethylthio)methyl)thiazol-2-amine

4-((Ethylthio)methyl)thiazol-2-amine

Cat. No.: B13528404
M. Wt: 174.3 g/mol
InChI Key: WNACHXJMFBBVPD-UHFFFAOYSA-N
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Description

4-((Ethylthio)methyl)thiazol-2-amine is a synthetic organic compound featuring the 2-aminothiazole scaffold, a structure recognized as a privileged motif in medicinal chemistry due to its broad and significant pharmacological potential . The 2-aminothiazole core is a fundamental component in several clinically approved anticancer drugs, such as dasatinib and alpelisib, underscoring its high value in the development of novel therapeutic agents . This specific derivative, characterized by an (ethylthio)methyl substituent at the 4-position of the thiazole ring, is primarily utilized as a key chemical building block for the design and synthesis of more complex molecules. Researchers employ this compound to explore structure-activity relationships (SAR) and to develop new small molecule inhibitors targeting a wide range of biological pathways . The 2-aminothiazole scaffold is known to exhibit a diverse mechanism of action, with derivatives acting as inhibitors for multiple enzyme targets including, but not limited to, various protein kinases (e.g., VEGFR-2, PI3K), tubulin polymerization, and topoisomerase IV . As such, this compound serves as a versatile intermediate in research programs aimed at oncology, antimicrobials, and anti-inflammatory agents, providing a crucial starting point for the creation of targeted chemical libraries for high-throughput screening . This product is provided for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H10N2S2

Molecular Weight

174.3 g/mol

IUPAC Name

4-(ethylsulfanylmethyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C6H10N2S2/c1-2-9-3-5-4-10-6(7)8-5/h4H,2-3H2,1H3,(H2,7,8)

InChI Key

WNACHXJMFBBVPD-UHFFFAOYSA-N

Canonical SMILES

CCSCC1=CSC(=N1)N

Origin of Product

United States

Chemical Reactivity and Derivatization of 4 Ethylthio Methyl Thiazol 2 Amine

Reactions at the 2-Amino Moiety

The exocyclic amino group at the 2-position of the thiazole (B1198619) ring is a key site for derivatization. Its nucleophilic character, although modulated by the electron-withdrawing nature of the heterocyclic ring, allows it to participate in a range of common amine reactions.

Acylation and Amidation Reactions

The 2-amino group of 4-((ethylthio)methyl)thiazol-2-amine readily undergoes acylation with various acylating agents, such as acid chlorides and anhydrides, to form the corresponding amides. mdpi.comnih.gov These reactions are fundamental in medicinal chemistry for modifying the structure and properties of the parent molecule. The reaction typically proceeds by nucleophilic attack of the amino nitrogen on the carbonyl carbon of the acylating agent.

For instance, reacting 2-aminothiazole (B372263) derivatives with acyl halides in a solvent like dry pyridine (B92270) yields the corresponding N-acyl amides. mdpi.comnih.gov Similarly, acetic anhydride (B1165640) can be used for acetylation. nih.govgoogle.com The general reactivity allows for the introduction of a wide array of substituents.

Table 1: Examples of Acylation Reactions on 2-Aminothiazole Scaffolds

Acylating Agent Product Type Typical Conditions Reference
Acyl Halides (e.g., Benzoyl Chloride) N-(Thiazol-2-yl)benzamides Dry Pyridine mdpi.comnih.gov
Acetic Anhydride N-(Thiazol-2-yl)acetamides Acetic Acid or Solvent-free mdpi.comnih.govgoogle.com
Acid Anhydrides (e.g., Succinic, Phthalic) N-(Thiazol-2-yl)imides Acetic Acid mdpi.comnih.gov

Formation of Imines and Schiff Bases

Condensation of the primary amino group with aldehydes or ketones provides access to imines, commonly known as Schiff bases. mdpi.com This reaction typically involves refluxing the 2-aminothiazole derivative with the corresponding carbonyl compound in a suitable solvent, such as ethanol (B145695). nih.gov The formation of the C=N double bond extends the conjugated system and is a widely used method for synthesizing new derivatives with diverse biological activities. nih.gov

For example, refluxing 2-amino-4-phenylthiazole (B127512) with various aromatic aldehydes in ethanol has been shown to produce the corresponding 2-arylideneamino-4-phenylthiazoles in good yields. mdpi.comnih.gov This transformation is applicable to this compound, allowing for the introduction of various aryl or alkyl groups via the imine linkage.

Table 2: Synthesis of Schiff Bases from 2-Aminothiazole Derivatives

Carbonyl Compound Product Type Typical Conditions Reference
Aromatic Aldehydes N-(Arylmethylene)thiazol-2-amines Reflux in Ethanol mdpi.comnih.gov

Nucleophilic Addition Reactions

The nucleophilicity of the 2-amino group enables it to participate in addition reactions with electrophilic species containing unsaturated bonds, such as isothiocyanates. The reaction of 2-aminothiazole derivatives with phenyl isothiocyanate, for example, affords the corresponding N-phenyl-N'-(thiazol-2-yl)thiourea derivative. mdpi.comnih.gov This reaction proceeds through the attack of the amino nitrogen on the central carbon atom of the isothiocyanate group.

Palladium-Catalyzed Coupling Reactions at the Nitrogen Center

Modern cross-coupling methodologies can be applied to directly form N-C bonds at the 2-amino position. Palladium-catalyzed N-arylation (the Buchwald-Hartwig amination) is an effective method for coupling 2-aminothiazole derivatives with aryl halides (bromides) and triflates. mit.edumit.eduacs.orgnih.gov This reaction significantly expedites the synthesis of 2-arylaminothiazole analogs, which are prominent motifs in medicinal chemistry. mit.edu

The process typically employs a palladium catalyst, such as Pd₂(dba)₃, in combination with a specialized phosphine (B1218219) ligand. mit.edu Studies have shown that the addition of a catalytic amount of acetic acid can facilitate catalyst activation and improve reaction efficiency. mit.eduacs.org Weak bases like potassium carbonate are often found to be optimal for these transformations. acs.org

Table 3: Palladium-Catalyzed N-Arylation of 2-Aminothiazoles

Coupling Partner Catalyst System Base Key Additive Reference
Aryl Bromides Pd₂(dba)₃ / Ligand (e.g., L1) K₂CO₃ Acetic Acid mit.eduacs.org

Transformations of the Thiazole Ring System

While many reactions occur at the amino group, the thiazole ring itself can undergo transformations, most notably electrophilic substitution.

Electrophilic Aromatic Substitution Reactions on the Thiazole Nucleus

The 2-aminothiazole ring is an electron-rich aromatic system, making it susceptible to electrophilic attack. The directing effect of the substituents (the activating 2-amino group and the 4-((ethylthio)methyl) group) influences the position of substitution. Research has demonstrated that for 2-aminothiazoles, the C5 position is the most reactive site for electrophilic aromatic substitution. researchgate.netacs.org

Studies using the potent electrophile 4,6-dinitrobenzofuroxan (DNBF) have shown that 2-aminothiazole and 4-methyl-2-aminothiazole react exclusively at the C5 position to form C-bonded σ-adducts, rather than at the exocyclic or endocyclic nitrogen atoms. researchgate.netacs.org This indicates that the carbon nucleophilicity at the 5-position is greater than the nitrogen nucleophilicity of the amino group under these conditions. acs.org This regioselectivity is a key consideration in the synthesis of 5-substituted-2-aminothiazole derivatives. Another example includes the bromination of certain 4-methylthiazole (B1212942) derivatives, which also occurs at the C5 position. ekb.eg

Table 4: Regioselectivity in Electrophilic Substitution of 2-Aminothiazoles

Electrophile Position of Substitution Product Type Reference
4,6-Dinitrobenzofuroxan (DNBF) C5 Anionic C-bonded σ-adduct researchgate.netacs.org

Functional Group Interconversions on the Thiazole Ring

The 2-amino group on the thiazole ring is a primary site for functionalization. Its nucleophilic character allows for a variety of interconversions, transforming it into amides, imines, or even facilitating its replacement via diazonium intermediates.

Acylation and Sulfonylation: The primary amino group readily undergoes acylation with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) to form the corresponding N-(thiazol-2-yl)amides. mdpi.comnih.gov These reactions are typically performed in the presence of a base to neutralize the acid byproduct. Similarly, reaction with sulfonyl chlorides yields sulfonamides. These transformations are fundamental in medicinal chemistry for modifying the electronic and lipophilic properties of the parent molecule.

Schiff Base Formation: Condensation of the 2-amino group with various aldehydes and ketones under dehydrating conditions leads to the formation of N-thiazolyl imines, commonly known as Schiff bases. This reaction provides a straightforward method for introducing diverse aryl or alkyl substituents. nih.gov

Diazotization and Sandmeyer-Type Reactions: The 2-amino group can be converted into a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. tcichemicals.com Although heterocyclic diazonium salts can be unstable, they serve as valuable intermediates. Through Sandmeyer-type reactions, the diazonium group can be replaced by various substituents, including halogens (e.g., chloro, bromo) or a cyano group, using the appropriate copper(I) salt. tcichemicals.comresearchgate.net This provides a pathway to 2-halothiazoles or 2-cyanothiazoles, which are themselves versatile intermediates for further substitution or elaboration.

Interactive Data Table: Functional Group Interconversions of the 2-Amino Group
Reaction TypeReagent(s)Product TypeTypical ConditionsReference
AcylationAcyl Chloride (R-COCl) or Anhydride ((RCO)₂O)N-Acyl-2-aminothiazoleBase (e.g., Pyridine, Et₃N), Organic Solvent mdpi.com
Schiff Base FormationAldehyde (R-CHO) or Ketone (R₂C=O)2-IminothiazoleAcid catalyst, Dehydrating conditions (e.g., reflux with Dean-Stark trap) nih.gov
DiazotizationNaNO₂, HCl (aq)Thiazole-2-diazonium salt0-5 °C tcichemicals.com
Sandmeyer Reaction (Halogenation)Thiazole-2-diazonium salt, CuCl or CuBr2-HalothiazoleAcidic conditions researchgate.net

Ring-Opening and Rearrangement Reactions

While the thiazole ring is aromatic and generally stable, it can undergo ring-opening or rearrangement under specific conditions.

Dimroth Rearrangement: The Dimroth rearrangement is a well-known isomerization reaction in nitrogen-containing heterocycles where endocyclic and exocyclic heteroatoms exchange places. wikipedia.org In certain complex 2-aminothiazole derivatives, particularly after cyclization reactions, this type of rearrangement can occur, often catalyzed by acid or base, leading to thermodynamically more stable isomeric structures. rsc.orgnih.gov The reaction proceeds through a ring-opening of the thiazole or an adjacent fused ring, followed by rotation and re-cyclization.

Reductive Desulfurization and Ring-Opening: Treatment with powerful reducing agents like Raney Nickel can lead to the cleavage of the carbon-sulfur bonds within the thiazole ring. derpharmachemica.com This desulfurization process is a destructive ring-opening that results in an acyclic aliphatic amine, effectively removing the heterocyclic core of the molecule. This reaction is more often used in structural elucidation than for synthetic purposes.

Chemical Modifications of the Ethylthio Group

The ethylthio side chain offers another key handle for derivatization, primarily through reactions involving the sulfur atom or the adjacent methylene (B1212753) bridge.

The sulfur atom of the ethylthio group is readily oxidized to higher oxidation states. This transformation significantly alters the polarity, solubility, and hydrogen bonding capacity of the molecule.

Oxidation to Sulfoxides: Selective oxidation of the thioether to the corresponding sulfoxide, 4-((ethylsulfinyl)methyl)thiazol-2-amine, can be achieved using a range of controlled oxidizing agents. Common reagents for this transformation include one equivalent of hydrogen peroxide (H₂O₂), often in a solvent like acetic acid, or meta-chloroperoxybenzoic acid (m-CPBA). beilstein-journals.orgwikipedia.org These reactions are typically performed at or below room temperature to prevent over-oxidation.

Oxidation to Sulfones: Further oxidation of the sulfoxide, or direct oxidation of the thioether using stronger oxidizing conditions or an excess of the oxidant, yields the corresponding sulfone, 4-((ethylsulfonyl)methyl)thiazol-2-amine. Reagents such as an excess of H₂O₂ at elevated temperatures, potassium permanganate (B83412) (KMnO₄), or Oxone® (potassium peroxymonosulfate) are effective for this conversion. nih.govbeilstein-journals.org The resulting sulfone group is a strong hydrogen bond acceptor and significantly increases the polarity of the side chain.

Interactive Data Table: Oxidation of the Ethylthio Group
Target ProductOxidizing AgentTypical ConditionsReference
SulfoxideH₂O₂ (1 equiv.)Acetic acid, Room temperature wikipedia.org
Sulfoxidem-CPBA (1 equiv.)DCM, 0 °C to Room temperature beilstein-journals.org
SulfoneH₂O₂ (>2 equiv.)Acetic acid, Reflux beilstein-journals.org
SulfoneOxone®MeOH/H₂O, Room temperature nih.gov

Direct nucleophilic substitution at the methylene bridge to displace the ethylthio group is challenging due to the poor leaving group ability of the ethanethiolate anion. However, reactivity at this position can be induced through activation strategies.

Pummerer Rearrangement: A powerful method to functionalize the methylene bridge is the Pummerer rearrangement. chem-station.comnih.gov This reaction requires the prior oxidation of the thioether to the sulfoxide. Treatment of the resulting 4-((ethylsulfinyl)methyl)thiazol-2-amine with an activating agent, typically acetic anhydride, generates a reactive electrophilic thionium (B1214772) ion intermediate at the methylene carbon. This intermediate is readily trapped by nucleophiles. If the reaction is performed in acetic anhydride, the product is an α-acetoxy thioether. The thionium ion can also be trapped by other intra- or intermolecular nucleophiles, enabling the formation of new carbon-carbon or carbon-heteroatom bonds at this position. sciepub.com

Substitution via a Halogenated Intermediate: An alternative strategy involves converting the side chain to a 4-(halomethyl)thiazole derivative. While direct halogenation of the methylene bridge in the parent compound is not straightforward, a related synthetic route could produce 2-amino-4-(chloromethyl)thiazole. This halogenated intermediate is highly susceptible to Sₙ2 reactions. A wide variety of nucleophiles, such as amines, alcohols, thiols, and cyanide, can readily displace the chloride, providing a versatile route to a diverse array of derivatives functionalized at the methylene bridge. rsc.orgnih.gov

Cyclization Reactions to Form Fused Heterocyclic Architectures

The 2-aminothiazole moiety is an excellent building block for the synthesis of fused bicyclic heterocyclic systems. The endocyclic nitrogen atom and the exocyclic amino group together form a reactive amidine system that can participate in cyclocondensation reactions with various bifunctional electrophiles.

Synthesis of Imidazo[2,1-b]thiazoles: One of the most common cyclization reactions involves the condensation of 2-aminothiazoles with α-haloketones. nih.gov The reaction of this compound with an α-haloketone (e.g., phenacyl bromide) proceeds via initial N-alkylation of the endocyclic thiazole nitrogen, followed by intramolecular cyclization of the exocyclic amino group onto the ketone carbonyl, and subsequent dehydration to afford a substituted imidazo[2,1-b]thiazole. chem-station.comresearchgate.net This reaction provides a direct route to a privileged heterocyclic scaffold found in many biologically active compounds.

Synthesis of Thiazolo[3,2-a]pyrimidines: Reaction with 1,3-dielectrophiles, such as β-ketoesters, malonic esters, or α,β-unsaturated carbonyl compounds, provides access to the thiazolo[3,2-a]pyrimidine ring system. wikipedia.org The reaction typically proceeds by an initial Michael addition or condensation involving the exocyclic amino group, followed by an intramolecular cyclization and dehydration step to form the fused six-membered pyrimidine (B1678525) ring. These structures are of significant interest in medicinal chemistry.

Advanced Spectroscopic and Structural Elucidation Studies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Conformational Analysis

High-resolution NMR spectroscopy is an indispensable tool for determining the precise connectivity and three-dimensional structure of molecules in solution. For 4-((Ethylthio)methyl)thiazol-2-amine, both ¹H and ¹³C NMR would provide critical information.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to reveal distinct signals for the various protons in the molecule. The chemical shifts are influenced by the electronic environment of each proton. For instance, the aromatic proton on the thiazole (B1198619) ring would likely appear in the downfield region. The methylene (B1212753) protons of the (ethylthio)methyl group and the ethyl group itself would exhibit characteristic splitting patterns (e.g., triplets and quartets) due to spin-spin coupling with adjacent protons. The amine protons might appear as a broad singlet, and its chemical shift could be solvent-dependent.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts of the carbon atoms in the thiazole ring are particularly diagnostic of the substitution pattern. Theoretical calculations, such as those employing the Gauge-Independent Atomic Orbital (GIAO) method, can be used to predict ¹³C chemical shifts, aiding in the assignment of the observed signals. nih.govresearchgate.net

Conformational Analysis: The flexibility of the (ethylthio)methyl side chain introduces the possibility of different stable conformations (rotamers). The rotation around the C-S and C-C bonds can be investigated using advanced NMR techniques and computational modeling. elsevierpure.com For a similar compound, 2-Amino-5-(ethylthio)-1,3,4-thiadiazole, DFT calculations have been used to identify the most stable conformers by analyzing the potential energy surface associated with the rotation of the ethyl and thioethyl groups. elsevierpure.com A similar approach for this compound would be expected to identify the preferred spatial arrangement of the side chain relative to the thiazole ring.

Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆):

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Thiazole-H~6.5-7.0 (s)~100-110 (C5)
-CH₂-S-~3.5-4.0 (s)~30-40
-S-CH₂-CH₃~2.5-3.0 (q)~25-35
-S-CH₂-CH₃~1.2-1.5 (t)~10-20
Thiazole-C2-~165-175
Thiazole-C4-~145-155
-NH₂~7.0-7.5 (br s)-

Note: These are predicted values based on analogous structures and may vary in experimental conditions.

Vibrational Spectroscopy for Molecular Structure and Dynamics (e.g., FTIR Matrix Isolation)

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides insights into the molecular vibrations and functional groups present in a molecule. The analysis of the vibrational spectrum of this compound can be supported by quantum chemical calculations.

FTIR Spectroscopy: The FTIR spectrum of this compound would display characteristic absorption bands corresponding to the vibrational modes of its functional groups. For instance, the N-H stretching vibrations of the primary amine group are expected in the 3300-3500 cm⁻¹ region. The C=N and C=C stretching vibrations of the thiazole ring would appear in the 1500-1650 cm⁻¹ range. The C-S stretching vibrations would be observed at lower wavenumbers.

A detailed study on the related molecule 2-amino-4-methylthiazole using FTIR matrix isolation spectroscopy combined with DFT calculations has provided a thorough assignment of its vibrational modes. mdpi.comnih.govsemanticscholar.org This study can serve as a strong basis for interpreting the spectrum of this compound, particularly for the vibrations associated with the 2-aminothiazole (B372263) core.

Key Predicted Vibrational Frequencies:

Vibrational Mode Predicted Frequency Range (cm⁻¹)
N-H stretching (amine)3300 - 3500
C-H stretching (alkyl)2850 - 3000
C=N stretching (thiazole)1600 - 1650
C=C stretching (thiazole)1500 - 1550
N-H bending (amine)1580 - 1620
C-S stretching600 - 800

Note: These predictions are based on data from analogous thiazole derivatives.

Advanced Mass Spectrometry for Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation analysis.

Electron Ionization (EI-MS): In EI-MS, the molecule is ionized by a high-energy electron beam, leading to the formation of a molecular ion (M⁺) and various fragment ions. The fragmentation pattern is a characteristic fingerprint of the molecule. For this compound, the molecular ion peak would confirm its molecular weight.

Fragmentation Pathways: The fragmentation of thiazole derivatives often involves cleavage of the bonds attached to the thiazole ring. researchgate.net For this compound, key fragmentation pathways could include:

α-cleavage: Cleavage of the C-C bond between the thiazole ring and the methylene group, or the C-S bond of the ethylthio group.

McLafferty Rearrangement: If applicable, this rearrangement could occur within the ethylthio group.

Ring Cleavage: The thiazole ring itself can undergo fragmentation, leading to characteristic smaller ions.

A study on the mass spectral fragmentation patterns of other thiazole derivatives showed that the molecular ion often undergoes fragmentation to produce an ion corresponding to the 2-aminothiazole core. researchgate.net A similar pathway would be expected for this compound, leading to the loss of the (ethylthio)methyl group.

Predicted Key Fragments in Mass Spectrum:

m/z Value Possible Fragment Structure Fragmentation Pathway
[M]⁺C₆H₁₀N₂S₂⁺Molecular Ion
[M - CH₂SCH₂CH₃]⁺C₄H₄N₂S⁺Loss of the (ethylthio)methyl group
[M - SCH₂CH₃]⁺C₅H₇N₂S⁺Loss of the ethylthio radical
[CH₂SCH₂CH₃]⁺C₃H₇S⁺(Ethylthio)methyl cation

Note: The relative intensities of these fragments would depend on their stability.

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions.

While a crystal structure for this compound is not publicly available, analysis of the crystal structures of related 2-aminothiazole derivatives can provide valuable insights into its expected solid-state conformation and packing. researchgate.netscispace.com

Expected Structural Features:

Molecular Conformation: The thiazole ring is expected to be planar. The conformation of the (ethylthio)methyl side chain in the solid state would be determined by a combination of intramolecular steric effects and intermolecular packing forces.

Intermolecular Interactions: The presence of the amine group suggests that hydrogen bonding will be a significant intermolecular interaction in the crystal lattice. N-H···N or N-H···S hydrogen bonds are likely to form, creating networks that stabilize the crystal structure.

The crystal structure of a related compound, Ethyl 2-amino-4-(4-methyl-1,3-thiazol-5-yl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carboxylate, reveals that the amino group is involved in both intramolecular and intermolecular hydrogen bonds. researchgate.net A similar hydrogen bonding pattern would be anticipated for this compound.

Computational and Theoretical Chemistry of 4 Ethylthio Methyl Thiazol 2 Amine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the intricacies of molecular systems. These methods provide detailed information on the geometric and electronic properties of 4-((Ethylthio)methyl)thiazol-2-amine, which are crucial for understanding its chemical behavior.

Density Functional Theory (DFT) is a widely used computational method to determine the optimized geometry and electronic properties of molecules. nih.govnih.gov For this compound, calculations are typically performed using functionals like B3LYP combined with basis sets such as 6-311++G(d,p) to achieve a balance between accuracy and computational cost. edu.krdnih.gov These studies begin with the optimization of the molecule's geometry to find its lowest energy conformation. researchgate.net

The resulting optimized structure provides precise data on bond lengths, bond angles, and dihedral angles. For instance, the thiazole (B1198619) ring is expected to be nearly planar. nih.gov The electronic structure analysis involves the calculation of atomic charges, which reveals the distribution of electron density across the molecule. The nitrogen and sulfur atoms in the thiazole ring, as well as the exocyclic amino group, are typically sites of negative charge, indicating their nucleophilic character.

Table 1: Predicted Optimized Geometrical Parameters for this compound using DFT Note: These are representative values based on studies of similar thiazole structures.

Bond Lengths (Å)Bond Angles (°)
BondPredicted LengthAnglePredicted Angle
S1-C21.75C5-S1-C290.5
C2-N31.32S1-C2-N3115.0
N3-C41.38C2-N3-C4110.5
C4-C51.37N3-C4-C5116.0
C5-S11.73C4-C5-S1108.0
C2-N(amino)1.36N3-C2-N(amino)122.0
C4-C(methyl)1.51N3-C4-C(methyl)121.0

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. libretexts.orgscite.ai The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. mdpi.com The energy of the HOMO is related to the ionization potential, and the LUMO energy is related to the electron affinity. mdpi.com For this compound, the HOMO is expected to be localized primarily over the electron-rich 2-amino-thiazole ring system, particularly the amino group and the sulfur atom. The LUMO is likely distributed over the thiazole ring's π-system.

The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a critical parameter for determining molecular stability and reactivity. irjweb.com A small energy gap suggests high polarizability and chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactive tendencies. researchgate.netbohrium.com These include chemical hardness (η), softness (S), electronegativity (χ), chemical potential (μ), and the electrophilicity index (ω). mdpi.comnih.gov Hard molecules have a large HOMO-LUMO gap and are less reactive, while soft molecules have a small gap and are more reactive. mdpi.com

Table 2: Predicted FMO Energies and Global Reactivity Descriptors Note: These are representative values calculated at the B3LYP/6-311++G(d,p) level.

ParameterSymbolFormulaPredicted Value (eV)
HOMO EnergyEHOMO--6.15
LUMO EnergyELUMO--0.95
Energy GapΔEELUMO - EHOMO5.20
Ionization PotentialI-EHOMO6.15
Electron AffinityA-ELUMO0.95
Electronegativityχ(I + A) / 23.55
Chemical Hardnessη(I - A) / 22.60
Chemical SoftnessS1 / (2η)0.19
Electrophilicity Indexωμ2 / (2η)2.42

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. nih.gov The MEP map plots the electrostatic potential onto the molecule's electron density surface. Different colors represent different potential values: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). mdpi.com

For this compound, the MEP analysis is expected to show the most negative potential (red/yellow regions) localized around the nitrogen atom of the amino group and the endocyclic nitrogen (N3), highlighting these as the primary sites for electrophilic attack and hydrogen bonding. nih.gov The sulfur atoms of both the thiazole ring and the ethylthio group would also exhibit negative potential. Conversely, the hydrogen atoms of the amino group would be characterized by a strong positive potential (blue region), identifying them as the most likely sites for nucleophilic attack and hydrogen bond donation.

Conformational Analysis and Tautomerism Investigations

The structural flexibility of this compound arises from the rotation around the single bonds in its (ethylthio)methyl side chain. Conformational analysis, often performed using semi-empirical or DFT methods, involves calculating the molecular energy as a function of specific dihedral angles to map the potential energy surface. researchgate.net This allows for the identification of the most stable conformer(s) (global and local minima) and the energy barriers to their interconversion.

Furthermore, 2-aminothiazole (B372263) derivatives can exist in two tautomeric forms: the amino form and the imino form. nih.gov Computational studies are essential for determining the relative stability of these tautomers. dntb.gov.ua By calculating the total electronic energies of the optimized geometries for both tautomers, it is possible to predict which form is predominant. researchgate.net For most 2-aminothiazoles, the amino tautomer is found to be significantly more stable than the imino form. nih.gov DFT calculations can also be used to locate the transition state for the proton transfer reaction, thereby determining the activation energy barrier for the tautomeric interconversion.

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations provide a static picture of a molecule at its minimum energy state, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. researchgate.net MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, providing a trajectory that describes the positions and velocities of particles over a defined period.

Computational Studies on Chemical Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, crucially, transition states (TS). DFT calculations are commonly employed to locate the geometry of the transition state and calculate its energy. The energy difference between the reactants and the transition state defines the activation energy barrier, which is a key determinant of the reaction rate.

For this compound, computational studies could be used to investigate various reactions, such as the acylation of the amino group or electrophilic substitution on the thiazole ring. By calculating the energies of all stationary points along the reaction coordinate, a detailed reaction profile can be constructed. This not only helps in understanding the reaction's feasibility and kinetics but can also explain the regioselectivity observed in experiments.

Following a comprehensive search for scholarly articles and computational chemistry data, it has been determined that there is no publicly available research specifically detailing the ligand-interaction modeling, principles of molecular recognition, or binding site analysis for the compound this compound.

Extensive queries for molecular docking studies, computational analyses, and theoretical chemistry papers focused on this specific molecule did not yield any results containing the required detailed research findings, such as data on its interactions with protein binding sites or the principles of its molecular recognition.

While research exists for other derivatives of the 2-aminothiazole scaffold, the strict requirement to focus solely on this compound prevents the inclusion of information from these related but distinct compounds. Therefore, it is not possible to generate the requested article section on "" with the specified content and scientific accuracy.

Applications and Advanced Research Directions of 4 Ethylthio Methyl Thiazol 2 Amine Excluding Clinical Human Trials and Properties

Role as Versatile Synthetic Building Blocks and Chemical Intermediates for Complex Organic Molecules

The 2-aminothiazole (B372263) scaffold is a cornerstone in synthetic and medicinal chemistry, and 4-((Ethylthio)methyl)thiazol-2-amine serves as a key intermediate in the construction of more complex and often biologically active molecules. chemimpex.comresearchgate.net The typical synthesis of the core thiazole (B1198619) ring is achieved through the Hantzsch thiazole synthesis, which involves the cyclocondensation of an α-halo ketone with a thiourea (B124793). For this compound, a potential synthetic route involves using 1,3-dichloroacetone (B141476) and thiourea to first form 4-chloromethylthiazol-2-amine, followed by a thioetherification step with ethanethiol (B150549) to introduce the (ethylthio)methyl group. vulcanchem.com

The versatility of this compound as a building block stems from the reactivity of its functional groups. The exocyclic amino group can be readily acylated, alkylated, or used in condensation reactions to form Schiff bases, amides, and other derivatives. mdpi.comnih.gov These reactions allow for the introduction of diverse substituents, enabling the exploration of structure-activity relationships in medicinal chemistry. nih.gov For instance, derivatives of 2-aminothiazoles have been synthesized and evaluated for their antimicrobial and anticancer activities. nih.govnih.govresearchgate.net

The thiazole ring itself can participate in various chemical transformations, and the side chain at the C4 position can be modified, although this is less common than transformations involving the amino group. The presence of sulfur and nitrogen heteroatoms in the thiazole ring also influences the electronic properties of the molecule, making it a valuable component in the design of novel therapeutic agents and agrochemicals. chemimpex.com

Table 1: Key Synthetic Transformations of the 2-Aminothiazole Scaffold

Reaction Type Reagents/Conditions Resulting Functional Group/Derivative Reference(s)
Schiff Base Formation Aromatic aldehydes Imine (-N=CH-Ar) nih.gov
Acylation Acid chlorides, Anhydrides Amide (-NH-CO-R) mdpi.comnih.gov
Mannich Reaction Formaldehyde, Secondary amines Aminomethyl derivatives nih.gov
Cyclocondensation α-halo ketones, Thiourea Hantzsch thiazole synthesis vulcanchem.com

Development of Chemical Probes for Mechanistic Biological Investigations

Chemical probes are essential tools for dissecting complex biological processes. The 2-aminothiazole framework, present in this compound, is a privileged scaffold for the design of such probes due to its frequent appearance in bioactive compounds. While specific studies on this compound as a chemical probe are not extensively documented, its derivatives and related compounds serve as valuable models for understanding enzyme-ligand interactions and receptor binding.

Molecular docking studies on various 2-aminothiazole derivatives have provided insights into how these molecules bind to the active sites of enzymes. nih.gov For example, novel thiazol-2-amines have been docked into the active sites of enzymes like Enoyl ACP reductase, Lipid A, and Pyridoxal kinase to understand their antimicrobial activity. nih.gov These computational approaches help in the rational design of more potent and selective inhibitors, which can be developed into chemical probes to study enzyme function and validate drug targets.

The synthesis of a library of derivatives from a core scaffold like this compound allows for systematic investigation of how structural modifications affect binding affinity and biological activity. nih.govnih.gov By incorporating reporter tags such as fluorescent labels or biotin (B1667282) into these derivatives, researchers can create probes for use in assays like fluorescence polarization, pull-down experiments, and cellular imaging to investigate target engagement and localization.

Table 2: Potential Biological Targets for Thiazole-Based Chemical Probes

Target Class Specific Example(s) Biological Process Investigated Reference(s)
Enzymes Enoyl ACP reductase, Dihydrofolate reductase (DHFR) Fatty acid synthesis, Folic acid metabolism mdpi.comnih.gov
Kinases Pyridoxal kinase Vitamin B6 metabolism nih.gov
Receptors Histamine H₂-receptor Gastric acid secretion google.com

Applications in Material Science, Polymer Chemistry, and Fluorescent Probe Design

The thiazole heterocycle is not only significant in biological contexts but also possesses properties that make it attractive for applications in material science. Fused thiazole systems, such as thiazolo[5,4-d]thiazoles, are recognized as promising building blocks for organic semiconductors due to their rigid, planar structure and high oxidative stability, which facilitates efficient intermolecular π–π overlap. While this compound is a single-ring system, its aromatic nature suggests it could serve as a monomer or a precursor for more complex, conjugated materials for use in organic electronics.

In polymer chemistry, the reactive amino group of this compound provides a handle for its incorporation into polymer backbones or as a pendant group. This could be achieved through polymerization reactions with suitable comonomers to create novel polymers with tailored electronic, optical, or thermal properties.

Furthermore, the development of fluorescent probes is an active area of research. Although specific examples using this compound are not prevalent, the thiazole ring is a component of some fluorescent molecules. For instance, benzo[d]thiazole-based compounds are known to be fluorescent and can be used as probes. The inherent electronic characteristics of the thiazole ring could be harnessed, and through appropriate chemical modification, it may be possible to design novel fluorescent probes based on this scaffold for various sensing and imaging applications.

Coordination Chemistry: Synthesis and Characterization of Metal Complexes

The field of coordination chemistry has seen significant interest in ligands containing nitrogen and sulfur donor atoms, making this compound an excellent candidate for forming metal complexes. The thiazole ring contains a soft sulfur atom and a hard nitrogen atom, along with the exocyclic amino group, providing multiple potential coordination sites for binding to a wide range of transition metal ions. nih.govnih.gov

The synthesis of such complexes typically involves reacting the thiazole ligand with a metal salt (e.g., chlorides or acetates of Co(II), Ni(II), Cu(II), Zn(II)) in a suitable solvent like ethanol (B145695), often under reflux. nih.govmdpi.com The resulting coordination compounds can exhibit various geometries, such as tetrahedral, square planar, or octahedral, depending on the metal ion, its oxidation state, and the ligand-to-metal ratio. nih.govmdpi.com

Characterization of these metal complexes is performed using techniques like FTIR, UV-visible spectroscopy, NMR, and magnetic susceptibility measurements. nih.gov For example, a shift in the vibrational frequency of the C=N bond in the thiazole ring or the N-H bonds of the amino group in the FTIR spectrum upon complexation can confirm the coordination of these sites to the metal center. nih.gov These metal complexes are being investigated for their potential catalytic, antibacterial, and antioxidant properties. nih.gov

Table 3: Potential Metal Complexes with Thiazole-Based Ligands and Their Geometries

Metal Ion Potential Geometry Coordination Sites Reference(s)
Cu(II) Square Planar, Octahedral N (ring), N (amino), S (ring) nih.govmdpi.com
Ni(II) Tetrahedral, Octahedral N (ring), N (amino), S (ring) nih.govmdpi.com
Co(II) Octahedral N (ring), N (amino) mdpi.com
Zn(II) Tetrahedral N (ring), N (amino), S (ring) nih.gov

Electrochemical Research: Studies on Surface Interactions and Chemical Inhibition Mechanisms

In the realm of electrochemical research, derivatives of 2-aminothiazole have demonstrated significant potential, particularly as corrosion inhibitors for various metals and alloys. nih.govrsc.org Compounds containing heteroatoms like sulfur and nitrogen are effective at protecting metals such as mild steel and copper from corrosion in acidic media. researchgate.netresearchgate.net this compound, possessing multiple N and S atoms, is a promising candidate for such applications.

The mechanism of corrosion inhibition involves the adsorption of the organic molecule onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment. nih.gov This adsorption can occur through the sharing of electrons between the heteroatoms and the vacant d-orbitals of the metal, a process that can be studied using electrochemical techniques like potentiodynamic polarization and electrochemical impedance spectroscopy (EIS). rsc.orgresearchgate.net Polarization studies can determine whether the inhibitor acts on anodic, cathodic, or both reactions, classifying it as an anodic, cathodic, or mixed-type inhibitor. rsc.org The adsorption process often follows established models like the Langmuir isotherm. nih.gov

Additionally, electrochemical methods are being developed for the green synthesis of 2-aminothiazoles, avoiding the need for harsh reagents and external oxidants. beilstein-journals.orgnih.gov

Table 4: Corrosion Inhibition Data for Thiazole Derivatives on Mild Steel in 1 M HCl

Inhibitor Concentration Inhibition Efficiency (%) Type of Inhibition Reference(s)
4-(pyridin-4-yl)thiazol-2-amine (PTA) 0.2 mM 96.06 Mixed rsc.org
2-amino-4-methyl-thiazole 5 mM ~90 Mixed researchgate.net

Supramolecular Chemistry: Investigation of Host-Guest Interactions and Self-Assembly

Supramolecular chemistry focuses on chemical systems composed of discrete numbers of molecules bound together by non-covalent intermolecular forces. While research into the supramolecular behavior of this compound is still a nascent field, the structural elements of the molecule suggest potential for engaging in such interactions.

The presence of the amino group allows for the formation of hydrogen bonds, acting as both a hydrogen bond donor and acceptor. The aromatic thiazole ring can participate in π-π stacking interactions with other aromatic systems. These non-covalent interactions are fundamental to the formation of larger, ordered supramolecular assemblies.

Furthermore, the molecule could potentially act as a guest in host-guest chemistry, binding within the cavity of a larger host molecule like a cyclodextrin (B1172386) or a calixarene. Such interactions could modify its solubility or reactivity. Conversely, by functionalizing the 2-aminothiazole core with multiple binding sites, it could be developed into a host for recognizing specific guest molecules. The exploration of these supramolecular properties represents a potential future research direction for this versatile compound.

Future Perspectives and Emerging Challenges in Research on 4 Ethylthio Methyl Thiazol 2 Amine

Design of Advanced and Green Synthetic Methodologies

A primary challenge in the synthesis of substituted thiazoles, including 4-((Ethylthio)methyl)thiazol-2-amine, is the reliance on traditional methods that often involve harsh conditions and hazardous materials. bepls.com The classical Hantzsch thiazole (B1198619) synthesis, a common route, typically employs α-haloketones and thioureas, which can present environmental and safety concerns. researchgate.netvulcanchem.com The future of synthesizing this compound and its derivatives lies in the adoption of green and advanced methodologies that prioritize sustainability, efficiency, and safety. researchgate.netnih.gov

Key future directions include:

Microwave- and Ultrasound-Assisted Synthesis: These techniques can dramatically reduce reaction times, improve yields, and lower energy consumption compared to conventional heating methods. bepls.combohrium.com

Use of Green Solvents: Replacing traditional volatile organic compounds (VOCs) with greener alternatives like water, ethanol (B145695), or polyethylene (B3416737) glycol (PEG) is a critical step towards sustainable synthesis. bepls.com

Development of Recyclable Catalysts: Employing solid-supported or hydrogel-based biocatalysts can simplify product purification and allow for catalyst reuse, minimizing waste. mdpi.com

Multi-component Reactions (MCRs): Designing one-pot MCRs can improve atom economy and process efficiency by combining multiple synthetic steps without isolating intermediates. bepls.com

The table below compares a potential conventional synthesis with an advanced green alternative for preparing the target compound.

FeatureConventional Hantzsch SynthesisProposed Green Methodology
Starting Materials 1-chloro-3-(ethylthio)propan-2-one, Thiourea (B124793)1,3-dichloroacetone (B141476), Ethanethiol (B150549), Thiourea
Solvent Ethanol / DMFWater or Polyethylene Glycol (PEG)
Catalyst None / Acidic or Basic promotersRecyclable solid acid catalyst
Energy Source Conventional Reflux (Heating mantle)Microwave Irradiation or Ultrasonication
Reaction Time Several hours to daysMinutes to a few hours
Work-up Solvent extraction, Column chromatographySimple filtration, Minimal purification
Environmental Impact Higher VOC emissions, potential hazardous wasteLower emissions, reduced waste, catalyst reusability

This table presents a hypothetical comparison to illustrate the principles of green chemistry.

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The 2-aminothiazole (B372263) scaffold is a cornerstone for synthesizing a multitude of heterocyclic compounds due to its distinct reactive sites: the exocyclic amino group, the endocyclic nitrogen atom, and the C5 position of the thiazole ring. researchgate.netresearchgate.net Future research on this compound will undoubtedly focus on leveraging this inherent reactivity to build molecular complexity and access novel chemical space.

Emerging research areas include:

Functionalization of the Amino Group: Beyond simple acylation, exploring reactions like Schiff base formation, cyclocondensation reactions, and additions to isothiocyanates can yield diverse derivatives. mdpi.comnih.gov

Reactions at the C5 Position: Electrophilic substitution reactions at the typically electron-rich C5 position can introduce new functionalities, although the electronic influence of the C4-substituent will need careful mechanistic study.

Transformations of the (Ethylthio)methyl Side Chain: The thioether linkage offers opportunities for oxidation to sulfoxides and sulfones, which can modulate the compound's electronic properties and biological activity.

Metal-Catalyzed Cross-Coupling: Developing methodologies to engage the thiazole ring or its substituents in cross-coupling reactions would be a significant advance for creating complex, conjugated systems.

The following table summarizes potential transformations and the novel structures they could generate.

Reactive SiteReaction TypePotential ReagentsResulting Structure/Moiety
Exocyclic -NH₂ Group CondensationAromatic AldehydesSchiff Base Derivatives
Exocyclic -NH₂ Group CyclocondensationPropiolic Acid EstersThiazolo[3,2-a]pyrimidin-7-ones rsc.org
C5-Position Electrophilic Aromatic SubstitutionN-Bromosuccinimide (NBS)5-Bromo-4-((ethylthio)methyl)thiazol-2-amine
Thioether Sulfur Atom Oxidationm-CPBA, OxoneSulfoxide and Sulfone Derivatives
Endocyclic Nitrogen Alkylation / ProtonationAlkyl Halides / Strong AcidsQuaternary Thiazolium Salts

Integration with Artificial Intelligence and Machine Learning for Molecular Design

Key applications include:

Generative Models: AI algorithms can be trained on existing libraries of thiazole derivatives to design novel, synthetically accessible analogues of this compound with optimized properties.

Predictive Modeling: ML models can predict various characteristics, such as biological activity (e.g., kinase inhibition, antimicrobial effects), physicochemical properties (solubility, stability), and potential toxicity, thereby prioritizing synthetic targets. researchgate.net

Reaction Prediction and Synthesis Planning: AI tools can assist chemists by predicting the outcomes of unknown reactions and devising optimal, high-yield synthetic routes.

AI/ML ApplicationObjectiveRequired DataPotential Outcome
Quantitative Structure-Activity Relationship (QSAR) Predict biological activity of new derivativesA dataset of known thiazole derivatives with measured activityA model that ranks designed molecules by predicted potency
Generative Adversarial Networks (GANs) Design novel molecules with desired propertiesA large library of drug-like molecules and thiazole structuresNew chemical entities based on the core scaffold
Retrosynthesis Prediction Propose efficient synthetic routesA database of known chemical reactionsOptimized, high-yield pathways for novel derivatives
Property Prediction Forecast ADME/Tox properties (Absorption, Distribution, Metabolism, Excretion, Toxicity)Physicochemical data and toxicity profiles of existing compoundsEarly-stage filtering of candidates with poor drug-like properties

Development of Smart Materials Incorporating Thiazole Moieties

The unique electronic properties and coordination ability of the thiazole ring make it an attractive building block for advanced materials. researchgate.net The presence of multiple heteroatoms (N, S) in this compound makes it a promising ligand for creating coordination polymers and metal-organic frameworks (MOFs). mdpi.com

Future research could focus on:

Luminescent Materials: Thiazole derivatives are known to be fluorescent. researchgate.net By incorporating the this compound moiety into larger conjugated systems, it may be possible to develop novel fluorophores for applications in organic light-emitting diodes (OLEDs) or chemical sensors.

Coordination Polymers and MOFs: The nitrogen and sulfur atoms can act as coordination sites for metal ions, enabling the self-assembly of ordered, porous materials. These materials could find use in gas storage, catalysis, or selective adsorption. mdpi.com

Conductive Polymers: Polymerization of functionalized thiazole monomers could lead to new conductive materials with applications in electronics and energy storage.

Material TypeKey Feature of Thiazole MoietyPotential Application
Organic Light-Emitting Diodes (OLEDs) π-conjugated system, inherent fluorescenceEmitter or host materials in display technology researchgate.net
Chemical Sensors Lewis basic N and S atoms for analyte bindingFluorescence-based detection of metal ions or pollutants
Coordination Polymers Metal-ligand coordination abilityGas separation, heterogeneous catalysis mdpi.com
Electroactive Polymers Redox activity, ability to form conductive chainsRechargeable batteries, anti-static coatings

Deeper Mechanistic Elucidation of Chemical and Interfacial Phenomena

A profound understanding of reaction mechanisms is crucial for optimizing synthetic processes and predicting molecular behavior. Future studies on this compound should integrate experimental kinetics with high-level computational chemistry to achieve a detailed picture of its reactivity.

Challenges and opportunities in this area involve:

Computational Modeling: Using Density Functional Theory (DFT) and other computational methods to model reaction pathways, calculate transition state energies, and understand the electronic structure of intermediates. nih.govresearchgate.net This can explain regioselectivity and reactivity patterns.

Advanced Spectroscopy: Employing in-situ spectroscopic techniques (e.g., NMR, IR) to monitor reactions in real-time, allowing for the identification of transient species and the determination of kinetic parameters.

Interfacial Studies: Investigating the adsorption and interaction of this molecule on surfaces (e.g., metal catalysts, electrodes). This is crucial for applications in catalysis and materials science, where surface phenomena dictate performance. The interaction of adsorbates with the electron-poor thiazole moiety can lead to selective surface properties. mdpi.com

Research QuestionTechnique/MethodologyInformation Gained
Tautomerism of the 2-amino group DFT calculations, variable-temperature NMRDetermination of the predominant tautomer (amino vs. imino) and its energetic profile
Mechanism of C5-electrophilic substitution Kinetic studies, Hammett analysis, transition state modelingUnderstanding the role of the C4-substituent in directing reactivity
Coordination behavior with metal ions X-ray crystallography, UV-Vis titration, computational binding energy analysisCharacterization of binding modes, stability constants, and electronic effects of coordination
Adsorption on a metal surface Surface-Enhanced Raman Spectroscopy (SERS), Scanning Tunneling Microscopy (STM)Elucidation of molecular orientation and binding at the solid-liquid or solid-gas interface

Multi-Disciplinary Applications Beyond Current Scope

While the 2-aminothiazole scaffold is heavily explored in medicinal chemistry for its anticancer, antimicrobial, and anti-inflammatory properties, the specific structure of this compound may unlock applications in other multidisciplinary fields. mdpi.comnih.govnih.gov Moving beyond drug discovery, future research could explore its utility in agrochemicals, veterinary medicine, and industrial chemistry.

Potential underexplored applications include:

Agrochemicals: The thiazole ring is present in some commercial fungicides and insecticides. mdpi.com Derivatives of this compound could be screened for activity as pesticides, herbicides, or plant growth regulators.

Corrosion Inhibitors: Molecules containing nitrogen and sulfur heteroatoms are often effective corrosion inhibitors for metals, as they can adsorb onto the metal surface and form a protective layer. researchgate.net

Veterinary Medicine: The pharmacological activities identified in human medicine are often translatable to animal health. New derivatives could be investigated for treating infections or inflammatory conditions in animals.

Chemical Biology Probes: Functionalized versions of the molecule could be developed as fluorescent probes to study biological processes or as building blocks in combinatorial chemistry libraries for screening against new biological targets.

Application FieldRationale for InvestigationPotential Target/Use
Agrochemicals Known bioactivity of thiazole heterocyclesFungicides, insecticides, herbicides mdpi.com
Industrial Chemistry Ability of N/S compounds to adsorb on metal surfacesCorrosion inhibitors for steel in acidic media researchgate.net
Veterinary Medicine Translation of known pharmacological profilesAnti-infective or anti-inflammatory agents for livestock/pets
Chemical Biology Small, functionalizable scaffold with fluorescent potentialFluorescent labeling agents, fragments for library synthesis

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-((Ethylthio)methyl)thiazol-2-amine and its derivatives?

  • Methodology :

  • Cyclocondensation : React 2-amino-4-phenylthiazole with ethylthio-substituted aldehydes in absolute ethanol under reflux (6–8 hours) with 2–3 drops of acetic acid. Purify via recrystallization from ethanol or ethyl acetate .
  • Thiazole Core Formation : Use thiourea and α-haloketones in ethanol with bromine catalysis. For example, 4-(4-chlorophenyl)thiazol-2-amine synthesis involves bromine addition to a thiourea-acetophenone mixture .
    • Key Considerations : Monitor reaction progress via TLC, and optimize yields by adjusting molar ratios of reagents or reaction time .

Q. How are thiazole derivatives characterized structurally?

  • Analytical Techniques :

  • Spectral Data : IR for functional groups (e.g., -NH₂ stretching at ~3300 cm⁻¹), 1^1H NMR for substituent environments (e.g., ethylthio protons at δ 1.2–1.4 ppm), and mass spectrometry for molecular ion confirmation .
  • X-ray Crystallography : Resolve crystal structures to confirm regiochemistry, as seen in 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)-N-arylthiazol-2-amine derivatives .

Q. What in vitro assays are used to evaluate antimicrobial activity of thiazole derivatives?

  • Protocols :

  • Agar Diffusion/Broth Microdilution : Test against bacterial (e.g., S. aureus, E. coli) and fungal strains (e.g., C. albicans). Report MIC values and compare to standard drugs like ciprofloxacin .
  • Time-Kill Assays : Assess bactericidal/fungicidal kinetics by incubating compounds at 2× MIC and plating aliquots at intervals (0–24 hours) .

Advanced Research Questions

Q. How can QSAR models guide the design of thiazole derivatives with enhanced bioactivity?

  • Approach :

  • Descriptor Selection : Use electronic (e.g., Hammett σ), steric (e.g., molar refractivity), and hydrophobic (logP) parameters to correlate with antimicrobial/antitumor activity .
  • Validation : Apply leave-one-out cross-validation and statistical metrics (R² > 0.8, Q² > 0.6) to ensure model robustness. For example, electron-withdrawing groups at the 4-position improve antiprion activity .

Q. What strategies improve the blood-brain barrier (BBB) penetration of thiazole-based antiprion agents?

  • Optimization :

  • Lipophilicity Adjustment : Introduce pyridyl or biphenyl groups to balance logP (target 2–3) and enhance BBB permeability. For instance, (6-methylpyridin-2-yl)-[4-(4-pyridin-3-yl-phenyl)thiazol-2-yl]amine achieves a brain/plasma ratio > 0.5 .
  • Prodrug Design : Mask polar groups (e.g., -OH, -COOH) with ester or amide linkages to increase passive diffusion .

Q. How do thiazole derivatives mitigate Aβ-induced neuronal oxidative stress?

  • Mechanistic Insights :

  • Antioxidant Pathways : Pretreat cortical neurons with derivatives like N-adamantyl-4-methylthiazol-2-amine (KHG26693) to upregulate glutathione reductase (GR) and glutathione peroxidase (GPx), reducing malondialdehyde (MDA) and reactive oxygen species (ROS) by 40–60% .
  • Mitochondrial Protection : Assess mitochondrial membrane potential via JC-1 staining; derivatives restore ΔΨm by 70% in Aβ-treated neurons .

Q. What computational methods validate thiazole derivatives as Type II diabetes inhibitors?

  • Docking Studies :

  • Target Proteins : Dock against PPARγ (PDB: 2PRG) or DPP-4 (PDB: 4A5S) using AutoDock Vina. Prioritize compounds with binding energies ≤ −8.0 kcal/mol and hydrogen bonds to catalytic residues (e.g., His740 in PPARγ) .
  • MD Simulations : Run 100-ns trajectories to assess stability of ligand-receptor complexes; RMSD < 2 Å indicates robust binding .

Methodological Notes

  • Contradictions : While most studies use ethanol for synthesis, some protocols (e.g., benzo[d]thiazol-2-amine derivatives) require glacial acetic acid for cyclization .
  • Data Gaps : Limited structural data exist for this compound itself; extrapolate from analogs like 4-phenylthiazol-2-amine .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.